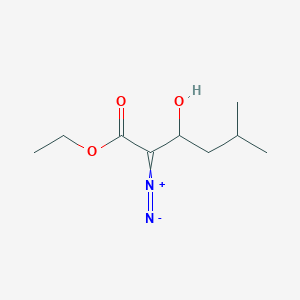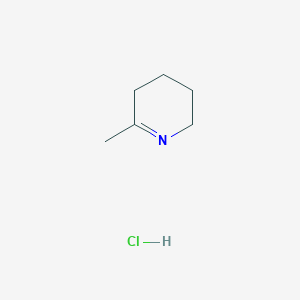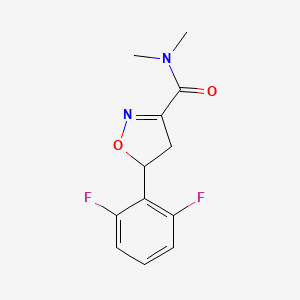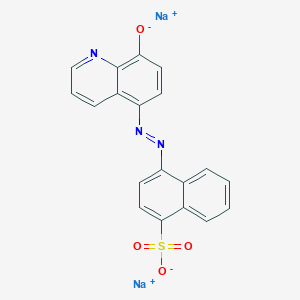![molecular formula C24H14N4O2 B12517629 2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione CAS No. 705974-45-4](/img/structure/B12517629.png)
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione is a complex organic compound belonging to the class of naphthoquinoxaline derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and materials science. The presence of pyrrole and quinoxaline moieties in its structure imparts significant electronic and photophysical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione typically involves the condensation of 1,2-diaminoanthraquinone with various benzil compounds in glacial acetic acid. This reaction proceeds with excellent yield and is fully characterized . Another method involves the use of furan-2,3-diones as synthons, which react with 1,2-diaminoanthraquinone to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. The use of heterogeneous catalysts like propylsulfonic acid functionalized nanozeolite clinoptilolite or reusable polyaniline sulfate salt catalysts has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrrole and quinoxaline moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, reduced forms of the original compound, and other complex heterocyclic structures .
Scientific Research Applications
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in redox reactions, interact with biological macromolecules, and modulate various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-f]quinoxaline-7,12-dione: Lacks the pyrrole moieties but shares the quinoxaline core.
2,3-Di(2-pyridyl)naphtho[2,3-f]quinoxaline-7,12-dione: Contains pyridyl groups instead of pyrrole.
5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline: A brominated derivative with similar structural features.
Uniqueness
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione is unique due to the presence of both pyrrole and quinoxaline moieties, which impart distinct electronic and photophysical properties. This makes it particularly valuable for applications in optoelectronics and as a precursor for the synthesis of more complex molecules .
Properties
CAS No. |
705974-45-4 |
|---|---|
Molecular Formula |
C24H14N4O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2,3-bis(1H-pyrrol-2-yl)naphtho[3,2-f]quinoxaline-7,12-dione |
InChI |
InChI=1S/C24H14N4O2/c29-23-13-5-1-2-6-14(13)24(30)19-15(23)9-10-18-20(19)28-22(17-8-4-12-26-17)21(27-18)16-7-3-11-25-16/h1-12,25-26H |
InChI Key |
XMVJYHXJLHDQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(C(=N4)C5=CC=CN5)C6=CC=CN6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)


![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)


![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)



![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)
